molecular formula C22H20ClN3O3S B3750721 (5Z)-5-[(4-Butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

(5Z)-5-[(4-Butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

Cat. No.: B3750721
M. Wt: 441.9 g/mol
InChI Key: AKMPRYXQMPHMQM-UYRXBGFRSA-N
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Description

(5Z)-5-[(4-Butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-Butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole and thiazole rings, followed by the introduction of the butoxy and methoxy substituents. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-Butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(5Z)-5-[(4-Butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (5Z)-5-[(4-Butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(4-Butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one is unique due to its combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various applications, as it can exhibit different reactivities and interactions compared to other similar compounds.

Properties

IUPAC Name

(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-3-4-11-29-17-10-5-14(12-18(17)28-2)13-19-21(27)26-22(30-19)24-20(25-26)15-6-8-16(23)9-7-15/h5-10,12-13H,3-4,11H2,1-2H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMPRYXQMPHMQM-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(4-Butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(4-Butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[(4-Butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(4-Butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[(4-Butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[(4-Butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

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